![molecular formula C9H8BrF3N2O2 B3041427 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide CAS No. 288246-36-6](/img/structure/B3041427.png)
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide
Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group in the compound is found in many FDA-approved drugs . The TFM group is one of the pharmacophores in these drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group .
Synthesis of Cholinergic Drugs
The compound shows some similarities with 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is an important intermediate for the synthesis of cholinergic drugs . These drugs can treat gastrointestinal diseases .
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the title compound, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Synthesis of Nabumetone
2-Bromo-6-methoxynaphthalene, a compound that shares some structural similarities with the title compound, has been used in the synthesis of nabumetone . Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis .
Organic Synthesis and Fine Chemicals
The compound can be used as an intermediate in organic synthesis and the production of fine chemicals . It can be used to synthesize a variety of complex organic molecules .
properties
IUPAC Name |
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c1-17-8-6(9(11,12)13)2-5(4-14-8)15-7(16)3-10/h2,4H,3H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPZUJNZBJGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.